2,3-Dichloroquinoxaline-6-carbonyl chloride
Overview
Description
2,3-Dichloroquinoxaline-6-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl3N2O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Many quinoxaline derivatives, such as 2,3-dichloroquinoxaline-6-carbonyl chloride, have been found to exhibit anticancer and antimicrobial activities .
Mode of Action
It is known that many quinoxaline derivatives interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
It is known that many quinoxaline derivatives affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
It is known that many quinoxaline derivatives have significant effects at the molecular and cellular levels, contributing to their observed biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinoxaline-6-carbonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method includes the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours until the desired product is formed .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroquinoxaline-6-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and thiols to form substituted quinoxaline derivatives.
Condensation: It can also undergo condensation reactions with various carbonyl compounds to form complex heterocyclic structures.
Major Products: The major products formed from these reactions include substituted quinoxalines, reduced quinoxaline derivatives, and various heterocyclic compounds .
Scientific Research Applications
2,3-Dichloroquinoxaline-6-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Dichloroquinoxaline: A closely related compound that also undergoes nucleophilic substitution reactions.
Quinoxaline-2,3-dione: Another derivative of quinoxaline used in similar synthetic applications.
Uniqueness: 2,3-Dichloroquinoxaline-6-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2,3-dichloroquinoxaline-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCRLFIYVFOUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062060 | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919-43-3 | |
Record name | 2,3-Dichloro-6-quinoxalinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1919-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloroquinoxaline-6-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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